molecular formula C7H16N2O B3214724 (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS No. 1152367-84-4

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Cat. No.: B3214724
CAS No.: 1152367-84-4
M. Wt: 144.21 g/mol
InChI Key: BJCCGQRWHQSBLQ-SSDOTTSWSA-N
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Description

®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral amine compound with a morpholine ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a morpholine ring and a dimethylamino group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine typically involves the reaction of morpholine with formaldehyde and dimethylamine. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • ®-N-Methyl-1-(morpholin-3-yl)methanamine
  • Morpholin-3-ylmethanamine
  • N,N-Dimethyl-3-morpholinylmethanamine

Comparison: ®-N,N-Dimethyl-1-(morpholin-3-yl)methanamine stands out due to its unique combination of a morpholine ring and a dimethylamino group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dimethylamino group enhances its nucleophilicity and ability to participate in substitution reactions.

Properties

IUPAC Name

N,N-dimethyl-1-[(3R)-morpholin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCGQRWHQSBLQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272085
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152367-84-4
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152367-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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